molecular formula C19H21NO6 B7781824 (3aS,6R)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

(3aS,6R)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B7781824
M. Wt: 359.4 g/mol
InChI Key: FVDHBXQOSUJIFW-BECUHMJXSA-N
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Description

The compound (3aS,6R)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic molecule characterized by its unique structural features, including an epoxyisoindole core and a dimethoxyphenyl ethyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6R)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Epoxyisoindole Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions to form the epoxyisoindole ring system.

    Introduction of the Dimethoxyphenyl Ethyl Side Chain: This can be achieved through a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl ethyl group is introduced to the core structure.

    Oxidation and Functional Group Manipulation: Various oxidation reactions, such as using oxidizing agents like potassium permanganate or chromium trioxide, are employed to introduce the carboxylic acid functionality.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound (3aS,6R)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The ketone group in the epoxyisoindole core can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Esters and Amides: Formed from the carboxylic acid group.

    Alcohols: Formed from the reduction of the ketone group.

    Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

Biologically, (3aS,6R)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (3aS,6R)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The epoxyisoindole core may facilitate binding to these targets, while the dimethoxyphenyl ethyl side chain could enhance specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    (3aS,6R)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid: can be compared to other epoxyisoindole derivatives and compounds with similar side chains.

    Epoxyisoindole Derivatives: These compounds share the core structure but may differ in their side chains or functional groups, affecting their reactivity and biological activity.

    Dimethoxyphenyl Ethyl Compounds: Compounds with similar side chains but different core structures can provide insights into the role of the side chain in biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of an epoxyisoindole core with a dimethoxyphenyl ethyl side chain. This specific arrangement of functional groups and structural features may confer unique properties, such as enhanced binding affinity to biological targets or improved stability under physiological conditions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S,7R)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-24-12-4-3-11(9-14(12)25-2)6-8-20-10-19-7-5-13(26-19)15(18(22)23)16(19)17(20)21/h3-5,7,9,13,15-16H,6,8,10H2,1-2H3,(H,22,23)/t13-,15?,16?,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDHBXQOSUJIFW-BECUHMJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC34C=CC(O3)C(C4C2=O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C[C@@]34C=C[C@@H](O3)C(C4C2=O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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